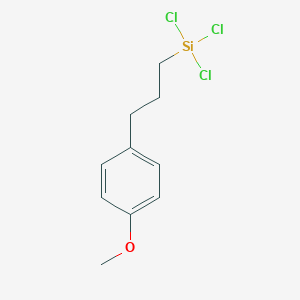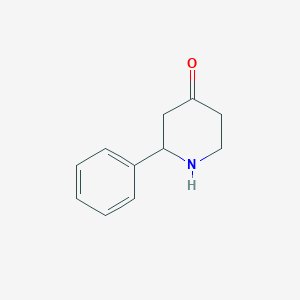
3-(p-Methoxyphenyl)propyltrichlorosilane
Übersicht
Beschreibung
3-(p-Methoxyphenyl)propyltrichlorosilane is a chemical compound with the formula C10H13Cl3OSi . It is a liquid substance used as a chemical intermediate . It is also known by the synonym p-(Trichlorosilylpropyl)anisole .
Molecular Structure Analysis
The molecular structure of 3-(p-Methoxyphenyl)propyltrichlorosilane consists of 10 carbon atoms, 13 hydrogen atoms, 3 chlorine atoms, 1 oxygen atom, and 1 silicon atom . The exact spatial arrangement of these atoms would require more detailed spectroscopic analysis.Chemical Reactions Analysis
While specific chemical reactions involving 3-(p-Methoxyphenyl)propyltrichlorosilane are not available, organochlorosilanes like this compound generally react with water and moisture in the air, liberating hydrogen chloride . They are also known to be highly reactive and can participate in a variety of chemical transformations.Physical And Chemical Properties Analysis
3-(p-Methoxyphenyl)propyltrichlorosilane is a liquid substance . Its molecular weight is 283.65 g/mol. The compound has a boiling point of 128-129ºC at 1mm pressure . Its density is 1.226 g/cm³ .Wissenschaftliche Forschungsanwendungen
1. Fabrication of Thin Films with Nanopores and Nanogrooves MPTS is used in the fabrication of thin films with nanopores and nanogrooves. By utilizing the neutral surface of self-assembled monolayers (SAMs) of MPTS, the cylindrical microdomains of PMMA of the asymmetric polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) block copolymer were oriented perpendicular to the surface due to the balanced interfacial interactions of the blocks with the surface .
Silicon Nanodot Arrays Patterning
MPTS is used in the patterning of silicon nanodot arrays. Si substrates with balanced interfacial interactions of PS and PMMA were prepared by anchoring MPTS to the native silicon oxide layer . This process is crucial for the fabrication of intricate and complicated structures in electronic circuits .
3. Neutral Surface Creation for Block Copolymer Thin Films MPTS is used to create a neutral surface for block copolymer thin films. The neutral surface allows for the self-assembly of block copolymers into well-ordered periodic microdomains at molecular length scales .
Nanotemplate Fabrication
MPTS is used in the fabrication of nanotemplates with arrays of nanopores and nanogrooves. These nanotemplates are fabricated by selective removal of PMMA domains via ultraviolet (UV) irradiation and sequential washing .
Fabrication of Perpendicularly Oriented Lamellae
MPTS is used in the fabrication of thin films with perpendicularly oriented lamellae. Thin films with perpendicularly oriented lamellae without mixed lamellae could also be fabricated by simply using a binary blend of the same asymmetric PS-b-PMMA diblock copolymer and PMMA homopolymer in the wet-brush regime up to 50% of the total PMMA weight fraction on the same neutral surface .
Fabrication of Polymeric Thin Films
MPTS is used in the fabrication of polymeric thin films. A thin film of PS-b-PEO with perpendicularly oriented poly(ethylene oxide) (PEO) domains on the SAMs of MPTS is also demonstrated .
Safety and Hazards
This compound is classified as dangerous, causing severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye protection when handling this substance . It should not be inhaled, and hands should be washed thoroughly after handling . In case of contact with skin or eyes, immediate medical attention is required .
Eigenschaften
IUPAC Name |
trichloro-[3-(4-methoxyphenyl)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3OSi/c1-14-10-6-4-9(5-7-10)3-2-8-15(11,12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONHVWVBPIDGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Methoxyphenyl)propyltrichlorosilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















